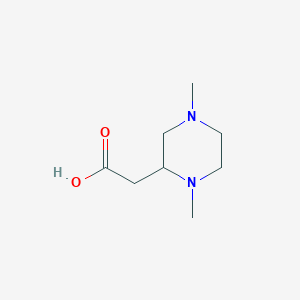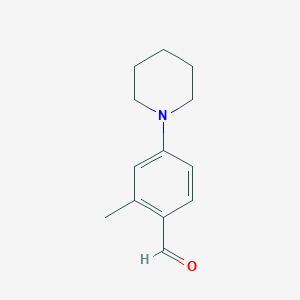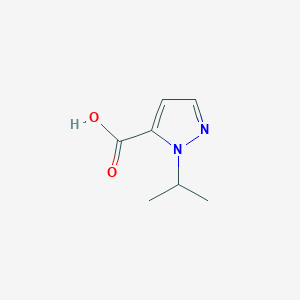
1-Isopropyl-1h-pyrazole-5-carboxylic acid
Overview
Description
1-Isopropyl-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole carboxylic acid, which is a compound of interest in various chemical syntheses. Pyrazole derivatives are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals. The papers provided discuss the synthesis and characterization of related pyrazole carboxylic acids and their derivatives.
Synthesis Analysis
The synthesis of pyrazole carboxylic acids and their derivatives typically involves multi-step reactions starting from simple precursors such as diethyl oxalate and various ketones. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was achieved through ester condensation, cyclization, and hydrolysis, with a total yield of 73.26% . Similarly, the functionalization of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid was performed using acid chloride and 2,3-diaminopyridine to yield the corresponding carboxamide .
Molecular Structure Analysis
The molecular structures of synthesized pyrazole derivatives are confirmed using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (1H NMR) spectroscopy. For example, the structure of 3(5)-substituted 1H-pyrazole carboxylic acid was characterized by IR and 1H NMR spectra . Additionally, the molecular structure of a pyrazole derivative was confirmed through the synthesis of a binuclear copper complex, which was analyzed using X-ray crystallography .
Chemical Reactions Analysis
Pyrazole carboxylic acids undergo various chemical reactions to form different derivatives. The reaction of pyrazole carboxylic acid chloride with 2,3-diaminopyridine led to the formation of a carboxamide and an imidazo[4,5-b]pyridine derivative, depending on the reaction conditions . The synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methylisoxazole-5-carboxylic acid involved the formation of a mixture of 1,3- and 1,5-isomers, indicating the versatility of pyrazole carboxylic acids in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxylic acids and their derivatives are influenced by their molecular structure. The copper complex derived from a pyrazole carboxylic acid was characterized by its crystallographic parameters, which include cell dimensions and space group, providing insights into the compound's geometry and density . The spectroscopic data from IR and 1H NMR are essential for determining functional groups and the overall molecular conformation of the synthesized compounds .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyrazole Derivatives
Research has shown that 1H-pyrazole-3-carboxylic acid, a related compound, can be converted into various ester or amide derivatives through reactions with alcohols or N-nucleophiles. These reactions produce pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine amine derivatives, indicating the potential for diverse chemical synthesis using similar pyrazole carboxylic acids (Şener et al., 2002).
Spectral and Theoretical Investigations
Studies involving pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have focused on combined experimental and theoretical analysis, including NMR, FT-IR spectroscopy, and X-ray diffraction. These studies provide insights into the structure and properties of pyrazole derivatives, which could be extrapolated to 1-Isopropyl-1H-pyrazole-5-carboxylic acid (Viveka et al., 2016).
Experimental and Quantum-Chemical Calculations
Experimental studies and semi-empirical calculations have been conducted on pyrazole-3-carboxamide and -3-carboxylate derivatives, demonstrating the versatility of pyrazole carboxylic acids in forming a range of chemical structures (Yıldırım et al., 2005).
Biological and Medicinal Applications
Antiglaucoma Activity
Pyrazole carboxylic acid derivatives have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating potential antiglaucoma activity. This suggests the possibility of medicinal applications for 1-Isopropyl-1H-pyrazole-5-carboxylic acid in a similar context (Kasımoğulları et al., 2010).
Antibacterial Activity
Research on 1H-pyrazole-3-carboxylic acid derivatives has shown antibacterial activities against various microorganisms, including Gram-positive and Gram-negative bacteria. This highlights the potential of pyrazole carboxylic acids, including 1-Isopropyl-1H-pyrazole-5-carboxylic acid, in developing new antibacterial agents (Akbas et al., 2005).
Carbonic Anhydrase Inhibitors
Pyrazole carboxylic acid amides have shown potent inhibition of carbonic anhydrase isoenzymes, indicating their potential use as inhibitors in medicinal chemistry (Bülbül et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers . Therefore, the specific biological targets and their roles are still under investigation.
Mode of Action
It’s worth noting that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse interactions with biological targets.
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities , indicating that they may influence various biochemical pathways
Result of Action
As a pyrazole derivative, it may exhibit a range of biological activities , but specific effects of this compound need to be investigated further.
properties
IUPAC Name |
2-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHRJZBCLMMKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389936 | |
| Record name | 2-Isopropyl-2H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920006-32-2 | |
| Record name | 2-Isopropyl-2H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




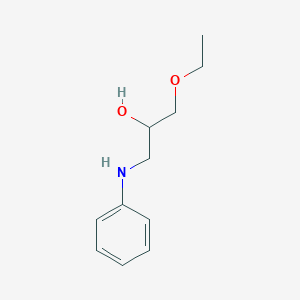

![2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol](/img/structure/B1306244.png)
![5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306248.png)
![5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306250.png)
![5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306252.png)
![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306253.png)
![N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B1306256.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine](/img/structure/B1306258.png)
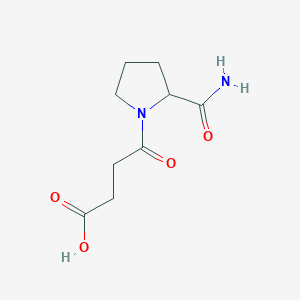
![3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1306261.png)
